molecular formula C13H16N2O3 B2445422 (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid CAS No. 162204-10-6

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No. B2445422
CAS RN: 162204-10-6
M. Wt: 248.282
InChI Key: KQIMITZVOIMIMV-NSHDSACASA-N
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Description

“(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It has been synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.28 . It is a solid at room temperature . The storage temperature should be between 2-8°C, and it should be kept in a dark place and sealed in dry conditions .

Scientific Research Applications

Cholinesterase Inhibition

A study by Pizova et al. (2017) explored a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds similar to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate AChE inhibition and comparable BChE inhibition to rivastigmine, a known cholinesterase inhibitor.

Co-Crystal Formation

The co-crystallization potential of similar compounds was investigated by Chesna et al. (2017). They studied the formation of non-centrosymmetric co-crystals containing components like (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, demonstrating the ability of these compounds to participate in unique crystal structures.

Structural Analysis

Wojnarska et al. (2019) conducted a study on a compound structurally related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, focusing on its crystal structure and hydrogen bonding patterns. They discovered a unique cyclic R22(8) hydrogen-bonded carboxylic acid dimer in the structure. (Wojnarska et al., 2019)

Biotransformations in Organic Synthesis

Chen et al. (2012) explored the biotransformation of pyrrolidine-2,5-dicarboxamides, compounds related to (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid, for application in organic synthesis. They achieved high yields and excellent enantioselectivity using an amidase-catalyzed hydrolysis. (Chen et al., 2012)

Influenza Neuraminidase Inhibition

A study by Wang et al. (2001) focused on the synthesis of compounds including (2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid derivatives as potent inhibitors of influenza neuraminidase. These compounds demonstrated significant inhibition activity against neuraminidase A and B.

Solubility and Thermodynamic Properties

Duan et al. (2015) examined the solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid, closely related to the compound of interest, in various solvents. They found that the solubility decreases with an increase in alcohol concentration in binary mixtures. (Duan et al., 2015)

Safety and Hazards

The safety information available indicates that this compound has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)11-7-4-8-15(11)13(18)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIMITZVOIMIMV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(benzylcarbamoyl)pyrrolidine-2-carboxylic acid

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